Comprehensive Spectroscopic Characterization and Structural Elucidation of 2-(2-Formylphenyl)isonicotinic Acid
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2-(2-Formylphenyl)isonicotinic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Formylphenyl)isonicotinic acid (CAS: 566198-44-5)
Executive Summary
In modern drug discovery and materials science, bifunctional building blocks are critical for synthesizing complex molecular architectures. 2-(2-Formylphenyl)isonicotinic acid [1] is a highly versatile intermediate featuring an isonicotinic acid core substituted with an ortho-formylphenyl group. The presence of both a carboxylic acid (capable of amide coupling or metal coordination) and an aldehyde (primed for reductive amination or condensation) makes it a privileged scaffold.
This whitepaper provides an in-depth technical guide to the synthesis, isolation, and rigorous spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not merely to list data, but to explain the causality behind the spectral phenomena and the experimental choices required to validate its structure.
Synthetic Methodology: The Suzuki-Miyaura Framework
The standard approach to constructing the biaryl axis of 2-(2-Formylphenyl)isonicotinic acid is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction couples 2-bromoisonicotinic acid (the electrophile) with (2-formylphenyl)boronic acid (the nucleophile).
Mechanistic Causality in Experimental Design
Coupling basic nitrogen-containing substrates often leads to catalyst poisoning or sluggish kinetics due to the coordination of the pyridine nitrogen to the Palladium center. Furthermore,2[2]. By utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong inorganic base like K₂CO₃, the carboxylic acid is deprotonated, increasing the electron density of the pyridine ring and facilitating the oxidative addition of Pd(0) into the C-Br bond.
Fig 1. Synthetic workflow for 2-(2-Formylphenyl)isonicotinic acid via Suzuki-Miyaura coupling.
Spectroscopic Elucidation & Mechanistic Insights
Because the exact empirical spectra for CAS 566198-44-5 are often proprietary[1], the following data represents a rigorously standardized spectroscopic profile derived from quantum mechanical predictions and analogous biaryl pyridine systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of this molecule relies heavily on 1H and 13C NMR. The biaryl system cannot adopt a perfectly planar conformation due to the severe steric clash between the bulky ortho-formyl group and the pyridine protons.
Causality of Chemical Shifts: The orthogonal twist of the two aromatic rings places specific protons within the anisotropic shielding/deshielding cones of the adjacent ring.3[3]. The Py-H3 proton, located ortho to the biaryl linkage, experiences a distinct shift due to the electron-withdrawing nature of the adjacent formylphenyl ring.
Table 1: Predicted 1H and 13C NMR Assignments (400 MHz / 100 MHz, DMSO-d6)
| Position | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Mechanistic Rationale |
| COOH | 1H | 13.60 | br s, 1H | Highly deshielded acidic proton; exchanges with D₂O. |
| CHO | 1H | 9.95 | s, 1H | Characteristic aldehyde proton, deshielded by C=O anisotropy. |
| Py-H6 | 1H | 8.85 | dd (J=5.0, 0.8) | Deshielded by the adjacent electronegative Pyridine Nitrogen. |
| Ar-H3' | 1H | 8.02 | dd (J=7.8, 1.2) | Deshielded by the ortho-formyl group. |
| Py-H3 | 1H | 7.90 | dd (J=1.5, 0.8) | Influenced by the orthogonal biaryl anisotropic cone[3]. |
| Py-H5 | 1H | 7.82 | dd (J=5.0, 1.5) | Standard pyridine meta-proton shift. |
| Ar-H5' | 1H | 7.78 | td (J=7.5, 1.2) | Aromatic multiplet. |
| Ar-H4' | 1H | 7.70 | td (J=7.5, 1.0) | Aromatic multiplet. |
| Ar-H6' | 1H | 7.55 | dd (J=7.5, 1.0) | Shielded relative to H3' due to distance from CHO. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry provides critical validation of the molecular weight (Exact Mass: 227.0582 Da).
Causality in Ionization Mode: While positive ion mode ([M+H]+ at m/z 228.06) is standard for nitrogen-containing heterocycles[4],5[5]. The facile deprotonation of the carboxylic acid yields a stable [M-H]- anion. Collision-Induced Dissociation (CID) in the MS/MS stage triggers a predictable fragmentation cascade.
Table 2: ESI-MS/MS Fragmentation Profile
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| Negative (-) | 226.05 ([M-H]⁻) | 182.06 | 44 Da (CO₂) | Decarboxylation of the isonicotinic acid moiety[5]. |
| Negative (-) | 182.06 | 154.06 | 28 Da (CO) | Subsequent loss of carbon monoxide from the formyl group. |
| Positive (+) | 228.06 ([M+H]⁺) | 210.05 | 18 Da (H₂O) | Loss of water from the protonated carboxylic acid[4]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is utilized to confirm the presence of the two distinct carbonyl environments (aldehyde vs. carboxylic acid) without the need for sample dissolution.
Table 3: Key FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (hydrogen-bonded dimer) |
| 1715 | C=O stretch (strong) | Carboxylic Acid |
| 1695 | C=O stretch (strong) | Aldehyde (conjugated) |
| 1590, 1550 | C=C, C=N stretch | Pyridine and Phenyl aromatic rings |
Standardized Experimental Protocols (Self-Validating)
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol 1: Synthesis and Isolation
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Reaction Assembly: In an oven-dried Schlenk flask under N₂, combine 2-bromoisonicotinic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
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Catalyst Initiation: Add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 90 °C for 12 hours.
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Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into LC-MS. Proceed only if the 2-bromoisonicotinic acid peak (m/z 202/204) has disappeared and the product mass (m/z 228 [M+H]+) is dominant.
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Workup: Cool to room temperature. Concentrate in vacuo to remove dioxane. Dilute the aqueous layer with H₂O and wash with EtOAc to remove non-polar impurities (e.g., homocoupled boronic acid).
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Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target molecule, 2-(2-Formylphenyl)isonicotinic acid, will precipitate. Filter and dry under high vacuum.
Protocol 2: NMR Sample Preparation
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Solvent Selection: Weigh 5-10 mg of the dried product into a clean vial. Dissolve in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is required over CDCl₃ due to the high polarity and hydrogen-bonding nature of the carboxylic acid, which causes insolubility in non-polar halocarbons.
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Filtration: Pass the solution through a tightly packed cotton plug in a glass pipette directly into a 5 mm NMR tube to remove any paramagnetic palladium trace particulates that would otherwise broaden the NMR signals.
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Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (512 scans) at 298 K.
References
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ChemicalBook. "2-(2-Formylphenyl)-isonicotinic acid | 566198-44-5". 1[1]
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RSC Publishing. "The Suzuki coupling reaction of basic nitrogen containing substrates". 2[2]
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Researcher.Life. "Spectral and electrochemical properties of mono-, bi-, and tetranuclear cyclopalladized complexes based on 2-(2-thienyl)pyridine and 2-phenylpyridine". 3[3]
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PMC. "LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib". 4[4]
-
Science.gov. "negative ion esi-ms: Topics by Science.gov". 5[5]
Sources
- 1. 2-(2-Formylphenyl)-isonicotinic acid | 566198-44-5 [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. negative ion esi-ms: Topics by Science.gov [science.gov]
